1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide
Description
The compound 1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide features a 5-oxopyrrolidine-3-carboxamide core, substituted with a 2,4-dimethylphenyl group at the pyrrolidine nitrogen and a cyclohexyl-1,2,4-oxadiazole moiety at the amide nitrogen. This structure combines lipophilic (dimethylphenyl, cyclohexyl) and heteroaromatic (oxadiazole) elements, which may enhance target binding and metabolic stability. The oxadiazole ring, known for its electron-withdrawing properties and resistance to enzymatic degradation, likely contributes to the compound’s pharmacokinetic profile .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-14-7-8-18(15(2)11-14)26-13-17(12-19(26)27)20(28)24-22(9-5-4-6-10-22)21-23-16(3)25-29-21/h7-8,11,17H,4-6,9-10,12-13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJGSZUGIJLFMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3(CCCCC3)C4=NC(=NO4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,4-dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolidine core, a 1,2,4-oxadiazole moiety, and a dimethylphenyl group. Its molecular formula is CHNO, and it exhibits properties that may influence its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that derivatives of oxadiazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi .
- Anti-inflammatory Effects : Compounds containing similar structural motifs have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. While specific data on this compound is limited, related oxadiazole compounds have demonstrated anti-inflammatory effects through COX inhibition .
- Antitumor Potential : Some studies suggest that oxadiazole derivatives may possess antitumor properties. For example, certain compounds in this class have been shown to induce apoptosis in cancer cell lines by modulating cellular signaling pathways .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in inflammation and tumor progression.
- Interaction with Cellular Targets : The presence of the oxadiazole ring may facilitate interactions with specific receptors or proteins within cells, leading to altered cellular responses.
Case Studies
A few notable studies highlight the biological activity of related compounds:
- Study on Antimicrobial Activity : A series of oxadiazole derivatives were synthesized and tested against various bacterial strains. Compounds exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Research : In vitro studies demonstrated that certain oxadiazole derivatives significantly reduced prostaglandin E2 (PGE2) levels in macrophage cultures, indicating potential as anti-inflammatory agents .
Data Summary Table
Comparison with Similar Compounds
Substituent Effects on Pharmacokinetics
- Lipophilicity : The target compound’s cyclohexyl and dimethylphenyl groups confer higher lipophilicity compared to analogs with fluorophenyl or furan substituents. This may improve membrane permeability but could reduce aqueous solubility.
- Metabolic Stability : The oxadiazole ring in the target compound and is less prone to oxidative metabolism than thiadiazole or tetrazole rings, which may degrade faster in vivo .
Electronic and Steric Influences
- The target compound’s dimethylphenyl group provides steric bulk but lacks strong electronic effects.
- Heterocyclic Rings : Thiadiazole (S-containing) in may engage in sulfur-π interactions, whereas oxadiazole (O/N-containing) in the target compound and offers stronger dipole-dipole interactions .
Table 2: Research Findings from NMR and Structural Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
